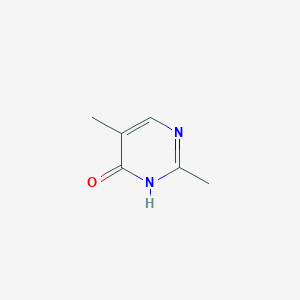

2,5-Dimethylpyrimidin-4-ol

Description

The exact mass of the compound 2,5-Dimethylpyrimidin-4-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51124. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Dimethylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-3-7-5(2)8-6(4)9/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOMINHDSCYPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287445 | |

| Record name | 2,5-Dimethylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67383-34-0, 3059-71-0 | |

| Record name | 2,5-Dimethyl-4-pyrimidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067383340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3059-71-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIMETHYL-4-PYRIMIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LUL59DX82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dimethylpyrimidin-4-ol

This guide provides a comprehensive overview of the synthetic protocol for 2,5-dimethylpyrimidin-4-ol, a key heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis is primarily achieved through a well-established cyclocondensation reaction, a cornerstone of pyrimidine chemistry. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Introduction: The Significance of 2,5-Dimethylpyrimidin-4-ol

2,5-Dimethylpyrimidin-4-ol, also known as 2,5-dimethyl-4-hydroxypyrimidine or 2,5-dimethylpyrimidin-4(1H)-one, is a substituted pyrimidine derivative.[1][2] The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The specific substitution pattern of 2,5-dimethylpyrimidin-4-ol makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Core Synthesis Strategy: The Principle of Cyclocondensation

The most prevalent and efficient method for the synthesis of 2,5-dimethylpyrimidin-4-ol is the cyclocondensation reaction between a β-ketoester and an amidine.[3] This powerful reaction forms the pyrimidine ring in a single, atom-economical step. For the target molecule, the specific precursors are ethyl 2-methylacetoacetate and acetamidine.

The underlying principle of this reaction involves the nucleophilic attack of the amidine nitrogens onto the carbonyl carbons of the β-ketoester, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrimidine ring.

Mechanistic Pathway

The reaction mechanism can be visualized as a stepwise process, highlighting the key bond-forming events.

Figure 1: A simplified workflow of the cyclocondensation reaction for the synthesis of 2,5-dimethylpyrimidin-4-ol.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods for the preparation of 4-hydroxypyrimidines.[3][4] Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| Ethyl 2-methylacetoacetate | 609-14-3 | C7H12O3 | Reagent grade, >98% purity. |

| Acetamidine hydrochloride | 124-42-5 | C2H7ClN2 | Reagent grade, >98% purity. |

| Sodium ethoxide (NaOEt) | 141-52-6 | C2H5NaO | Can be prepared in situ or used as a solution. |

| Ethanol (anhydrous) | 64-17-5 | C2H5OH | Anhydrous grade is crucial for the reaction. |

| Diethyl ether (anhydrous) | 60-29-7 | C4H10O | For washing and precipitation. |

| Hydrochloric acid (HCl) | 7647-01-0 | HCl | For pH adjustment during workup. |

Step-by-Step Procedure

-

Preparation of the Reaction Mixture:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide. The amount of sodium should be stoichiometrically equivalent to the ethyl 2-methylacetoacetate.

-

Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.

-

-

Formation of the Amidine Free Base:

-

In a separate flask, dissolve acetamidine hydrochloride in a minimal amount of anhydrous ethanol.

-

To this solution, add a solution of sodium ethoxide in ethanol dropwise with stirring. This will precipitate sodium chloride and generate the free base of acetamidine in solution.

-

Filter the mixture to remove the precipitated sodium chloride. The resulting filtrate contains the acetamidine free base.

-

-

Cyclocondensation Reaction:

-

To the stirred solution of sodium ethoxide in the primary reaction flask, add ethyl 2-methylacetoacetate dropwise via the dropping funnel at room temperature.

-

After the addition is complete, add the ethanolic solution of acetamidine free base to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Workup and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a minimal amount of water.

-

Carefully acidify the aqueous solution with hydrochloric acid to a pH of approximately 6-7. This will cause the product, 2,5-dimethylpyrimidin-4-ol, to precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold water and then with a small amount of cold diethyl ether.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2,5-dimethylpyrimidin-4-ol as a crystalline solid.

-

Visualizing the Experimental Workflow

Figure 2: A step-by-step experimental workflow for the synthesis of 2,5-dimethylpyrimidin-4-ol.

Causality Behind Experimental Choices

-

Use of a Strong Base (Sodium Ethoxide): The reaction requires a basic medium to deprotonate the α-carbon of the β-ketoester, facilitating the initial nucleophilic attack. Sodium ethoxide is a suitable base as it is compatible with the ethanolic solvent.

-

Anhydrous Conditions: The presence of water can lead to side reactions, such as the hydrolysis of the ester and the deactivation of the sodium ethoxide. Therefore, the use of anhydrous solvents and reagents is critical for achieving a high yield.

-

Inert Atmosphere: An inert atmosphere prevents the reaction of the highly reactive sodium ethoxide with atmospheric oxygen and moisture.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization and dehydration steps to proceed at a reasonable rate.

-

Acidification during Workup: The product, 2,5-dimethylpyrimidin-4-ol, is soluble in its salt form under basic conditions. Acidification to a neutral or slightly acidic pH is necessary to protonate the molecule and cause it to precipitate from the aqueous solution.

Conclusion

The synthesis of 2,5-dimethylpyrimidin-4-ol via the cyclocondensation of ethyl 2-methylacetoacetate and acetamidine is a robust and reliable method. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently produce this valuable heterocyclic compound in high yield and purity. This guide provides a solid foundation for the successful implementation of this synthetic protocol in a laboratory setting.

References

- Process for preparing 4-hydroxypyrimidine.

- Oakwood Chemical. 2,5-Dimethylpyrimidin-4-ol.

- Organic Syntheses Procedure. 2,4-diamino-6-hydroxypyrimidine.

- PubChem. 2,5-Dimethylpyrimidin-4-ol. CID 242454.

Sources

physicochemical properties of 2,5-Dimethylpyrimidin-4-ol

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethylpyrimidin-4-ol

Prepared by: Gemini, Senior Application Scientist

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleic acids and a vast array of therapeutic agents.[1] Its derivatives are explored for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this vital class of compounds, 2,5-Dimethylpyrimidin-4-ol serves as a representative molecule whose physicochemical characteristics are critical for its potential application in synthesis and drug development. Understanding these properties is paramount for researchers in designing synthetic routes, formulating delivery systems, and predicting metabolic fate.

This technical guide provides a comprehensive analysis of the core . Moving beyond a simple data sheet, this document elucidates the causal relationships behind its chemical behavior, with a particular focus on the pivotal role of tautomerism. We will explore its structural features, key physical parameters, and the established experimental methodologies required to characterize them, offering field-proven insights for scientists and drug development professionals.

Molecular Structure and Tautomeric Landscape

The fundamental identity of 2,5-Dimethylpyrimidin-4-ol is defined by its molecular structure and the dynamic equilibrium between its tautomeric forms. This equilibrium is arguably the most critical factor influencing its chemical and physical properties.

The compound, with the molecular formula C₆H₈N₂O, has a molecular weight of approximately 124.14 g/mol .[2] It is systematically named 2,5-Dimethylpyrimidin-4-ol, but due to its tautomeric nature, it is also frequently referred to by names that describe its keto form, such as 2,5-Dimethyl-4(3H)-pyrimidinone or 2,5-dimethyl-1H-pyrimidin-6-one.[2]

Keto-Enol Tautomerism:

Like many hydroxypyrimidines, this molecule exists as an equilibrium mixture of its "enol" (pyrimidin-4-ol) and "keto" (pyrimidin-4-one) forms.[3] The keto form is an amide, and the enol form is an aromatic alcohol. This is not a resonance phenomenon, as it involves the migration of a proton and a shift in the position of double bonds.[4] The predominant form can be influenced by factors such as the physical state (solid vs. solution), solvent polarity, pH, and temperature.[3] This dynamic equilibrium dictates the molecule's hydrogen bonding capacity, polarity, and reactivity.

Caption: Keto-enol equilibrium of the title compound.

Core Physicochemical Properties

The measurable properties of 2,5-Dimethylpyrimidin-4-ol are a direct consequence of its structure. The following table summarizes the key available data.

| Property | Value | Source(s) |

| CAS Number | 67383-34-0, 3059-71-0 | [2][5] |

| Molecular Formula | C₆H₈N₂O | [2] |

| Molecular Weight | 124.14 g/mol | [2] |

| Melting Point | 174 °C | [5] |

| Boiling Point | 219.7 °C (at 760 mmHg) | [6] |

| XLogP3-AA (Computed) | -0.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Note: Some physical properties are reported by chemical suppliers and may not have been independently verified in peer-reviewed literature.

Solubility

The solubility of a compound is a critical determinant of its utility in both synthetic reactions and biological systems. While specific quantitative solubility data for 2,5-Dimethylpyrimidin-4-ol in various solvents is not extensively published, its behavior can be predicted from its structure and determined using standardized protocols. The presence of two nitrogen atoms and an oxygen atom allows for hydrogen bonding with protic solvents, suggesting at least moderate solubility in polar solvents like water, ethanol, and methanol.[7][8] Its solubility in aqueous media is expected to be pH-dependent due to its acidic and basic centers.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[9][10] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., water, phosphate buffer at pH 7.4, DMSO) in a sealed glass vial. The presence of undissolved solid must be visually confirmed.[11]

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker.[12]

-

Sampling: At predetermined time intervals (e.g., 24, 48, 72 hours), cease agitation and allow the solid to sediment.[11]

-

Phase Separation: Carefully withdraw an aliquot of the supernatant. It is critical to separate the liquid from any remaining solid particles. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).[10]

-

Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Equilibrium Confirmation: The solubility is determined when consecutive measurements show a plateau in concentration (e.g., less than 5% variation between time points).[11]

Caption: Workflow for Shake-Flask Solubility.

Acidity and Basicity (pKa)

The pKa value(s) define the extent of ionization of a molecule at a given pH. 2,5-Dimethylpyrimidin-4-ol is an amphoteric molecule:

-

Acidity: The N-H proton in the keto form or the O-H proton in the enol form can be donated, making it a weak acid.

-

Basicity: The lone pair of electrons on the non-protonated ring nitrogen can accept a proton, making it a weak base.

Experimental Protocol: pKa Determination by UV-Metric Titration

This method is particularly useful for compounds with a chromophore, like the pyrimidine ring system, where the UV-Vis absorbance spectrum changes upon ionization.

Methodology:

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water).

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

Spectral Measurement: Add a small, constant amount of the stock solution to each buffer solution. Record the full UV-Vis absorbance spectrum for each sample.

-

Data Analysis: Identify a wavelength where the absorbance of the protonated and deprotonated species differs significantly.

-

Sigmoid Plot: Plot the absorbance at this chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal titration curve.

-

pKa Determination: The pKa is the pH value at the inflection point of the sigmoid curve, which corresponds to the point where the concentrations of the ionized and neutral species are equal.[3][13]

Spectroscopic Characterization (Predictive Analysis)

Spectroscopic data provides a fingerprint of a molecule's structure. While published spectra for 2,5-Dimethylpyrimidin-4-ol are scarce, we can predict the key features based on its tautomeric forms and data from analogous structures.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

C2-CH₃ and C5-CH₃: Two sharp singlets are expected in the range of δ 2.0-2.5 ppm.

-

C6-H: A singlet corresponding to the single proton on the pyrimidine ring, expected in the aromatic region, likely between δ 7.5-8.5 ppm. Data for the analogous 2,5-dimethylpyridine shows aromatic protons in a similar region.[14]

-

N-H / O-H: A broad, exchangeable singlet whose chemical shift is highly dependent on solvent, concentration, and temperature. This signal would disappear upon shaking the sample with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Methyl Carbons: Two signals expected in the aliphatic region, δ 15-25 ppm.

-

Ring Carbons: Signals for the sp² hybridized carbons of the ring would appear between δ 100-160 ppm.

-

C4 Carbon: The chemical shift of the C4 carbon is highly indicative of the dominant tautomer. In the enol form, it would be in the aromatic range (e.g., δ 150-160 ppm). In the keto form, it would exhibit a characteristic downfield shift typical of a carbonyl/amide carbon, likely > δ 160 ppm.[15]

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be a composite of both tautomers, with key predicted bands:

-

Keto Form: A strong, prominent C=O stretching vibration between 1650-1700 cm⁻¹. An N-H stretching band would also be present around 3100-3300 cm⁻¹. The IR spectrum of 2,5-Dimethyl-4-piperidinone shows a clear carbonyl peak in this region.[16]

-

Enol Form: A broad O-H stretching band from approximately 3200-3600 cm⁻¹. Aromatic C=C and C=N stretching vibrations would appear in the 1500-1650 cm⁻¹ region.

-

Both Forms: C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

-

-

UV-Vis Spectroscopy: The pyrimidine ring is a chromophore that absorbs UV radiation. It is expected to exhibit π → π* transitions. The λmax (wavelength of maximum absorbance) would likely fall in the 200-300 nm range, but its exact position and intensity would be sensitive to the solvent and the pH, as these factors shift the keto-enol equilibrium.[17]

Relevance in Synthesis and Drug Discovery

The utility of 2,5-Dimethylpyrimidin-4-ol and its isomers is demonstrated by their application as key intermediates in the synthesis of complex pharmaceutical agents. For instance, the structurally related 2,4-dimethylpyrimidin-5-ol is a crucial building block in the synthesis of Lemborexant, a dual orexin receptor antagonist used for the treatment of insomnia.

Furthermore, the pyrimidinol core is a privileged scaffold in modern drug discovery. Derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been designed and synthesized as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in the treatment of hepatocellular carcinoma.[18] These examples underscore the importance of understanding the fundamental physicochemical properties of such molecules to enable their effective use in the development of next-generation therapeutics.

Conclusion

2,5-Dimethylpyrimidin-4-ol is a molecule whose physicochemical profile is dominated by a dynamic keto-enol tautomeric equilibrium. This guide has provided a detailed overview of its known physical properties, such as its melting and boiling points, and has offered a predictive analysis of its spectroscopic characteristics. Crucially, by detailing the authoritative, field-standard protocols for determining solubility and pKa, we have equipped researchers with the practical knowledge to generate the precise data needed for their work. A thorough understanding of these foundational properties is not merely academic; it is an essential prerequisite for unlocking the full potential of this and related pyrimidine scaffolds in the ongoing quest for novel and effective medicines.

References

-

Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. Available at: [Link]

-

Kołodziejska, Z., et al. (2023). The Impact of Centrifugation Parameters on the Results of Drug Solubility Studies Using the Saturation Shake-Flask Method. Pharmaceutics, 15(11), 2552. Available at: [Link]

-

Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

World Health Organization (WHO). (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of an active pharmaceutical ingredient for the purpose of biopharmaceutics classification system-based waiver of in vivo bioavailability/bioequivalence studies. Available at: [Link]

-

PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-Amine. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of compounds 2-4 (2.5@BULLET10 -5 M, 25 °C) in chloroform. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2,5-Dimethylpyrimidin-4-ol. Retrieved from [Link]

-

Holt, R. A., & Seybold, P. G. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 27(2), 385. Available at: [Link]

-

PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-ol. Retrieved from [Link]

-

Berg, D. J., et al. (2013). Development of Methods for the Determination of pKa Values. Scientia Pharmaceutica, 81(4), 1017–1038. Available at: [Link]

-

LibreTexts Chemistry. (2023). Keto-Enol Tautomerism. Available at: [Link]

-

Ho, J., & Coote, M. L. (2022). How to Predict the pKa of Any Compound in Any Solvent. Journal of Chemical Theory and Computation, 18(9), 5537–5551. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

Ho, J., & Coote, M. L. (2022). How to Predict the pKa of Any Compound in Any Solvent. DiVA portal. Available at: [Link]

-

The Organic Chemistry Tutor. (2020, August 12). How to find pKa and Ka from a Titration Curve [Video]. YouTube. Available at: [Link]

-

Pathak, P., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6663. Available at: [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(1), 123. Available at: [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of δ (C4), δ (C4) and δ (C4) from (±)menthol 2. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

UCLA Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

-

SpectraBase. (n.d.). 2,5-Dimethyl-1-hepten-4-ol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dimethyl-4-piperidinone. Retrieved from [Link]

-

Kim, H. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2,5-Dimethylpyrimidin-4-ol | C6H8N2O | CID 242454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peerj.com [peerj.com]

- 5. 2,5-Dimethylpyrimidin-4-ol [oakwoodchemical.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. youtube.com [youtube.com]

- 14. 2,5-Dimethylpyridine(589-93-5) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

2,5-Dimethylpyrimidin-4-ol molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,5-Dimethylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2,5-dimethylpyrimidin-4-ol. In the absence of a dedicated crystallographic study for this specific molecule, this guide synthesizes information from computational studies on analogous pyrimidin-4-one systems and spectroscopic data from related derivatives to present a robust theoretical model. The document elucidates the tautomeric equilibrium, predicted molecular geometry, and spectroscopic characteristics, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the Pyrimidin-4-one Scaffold

The pyrimidin-4-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents. The substitution pattern on this heterocyclic system is crucial for its interaction with biological targets. 2,5-Dimethylpyrimidin-4-ol, with its specific methylation pattern, presents a unique case for understanding the interplay of electronic and steric effects on the overall molecular structure and conformation. An in-depth comprehension of its three-dimensional structure is paramount for rational drug design and the development of novel therapeutics.

Tautomerism: The Predominance of the Pyrimidin-4-one Form

A critical aspect of the molecular structure of 2,5-dimethylpyrimidin-4-ol is its potential for keto-enol tautomerism. The molecule can exist in two primary tautomeric forms: the enol form (2,5-dimethylpyrimidin-4-ol) and the keto form (2,5-dimethylpyrimidin-4(1H)-one or 2,5-dimethyl-1H-pyrimidin-6-one).

Extensive computational and experimental studies on the parent 4-hydroxypyrimidine and its derivatives have consistently shown that the keto form is significantly more stable.[1][2] This preference is attributed to the greater resonance stabilization of the amide-like keto form compared to the aromatic, but less stabilized, enol form. The introduction of a nitrogen atom in the ring of 2-hydroxypyridine to form 4(3H)-pyrimidinone shifts the tautomeric equilibrium towards the ketonic form.[1][3][4][5][6]

Therefore, it can be confidently predicted that 2,5-dimethylpyrimidin-4-ol exists predominantly in its keto tautomeric form, 2,5-dimethylpyrimidin-4(1H)-one. The IUPAC name provided by PubChem, 2,5-dimethyl-1H-pyrimidin-6-one, further supports the predominance of the keto tautomer.[2]

References

- 1. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. rsc.org [rsc.org]

- 4. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. web.pdx.edu [web.pdx.edu]

A Spectroscopic Guide to 2,5-Dimethylpyrimidin-4-ol: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectroscopic data for 2,5-Dimethylpyrimidin-4-ol (C₆H₈N₂O), a substituted pyrimidine of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of experimental spectra in public databases, this paper will leverage high-fidelity predictive algorithms to present a comprehensive spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Introduction: The Significance of Spectroscopic Analysis

In the realm of chemical and pharmaceutical sciences, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture of a compound, revealing intricate details about its atomic connectivity and chemical environment. For a molecule like 2,5-Dimethylpyrimidin-4-ol, a thorough spectroscopic analysis is essential to confirm its identity and purity, which are critical prerequisites for any subsequent biological or chemical studies.

A crucial aspect to consider for 2,5-Dimethylpyrimidin-4-ol is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the hydroxyl form (2,5-Dimethylpyrimidin-4-ol) and the keto form (2,5-Dimethyl-4(3H)-pyrimidinone). This dynamic equilibrium can significantly influence the observed spectroscopic data, and therefore, both tautomers will be considered in our analysis.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the atoms of both tautomers of 2,5-Dimethylpyrimidin-4-ol are numbered as follows:

Caption: Tautomeric forms of 2,5-Dimethylpyrimidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR data for both tautomers are presented below. These predictions are based on established computational models and provide a strong foundation for spectral interpretation.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 2,5-Dimethylpyrimidin-4-ol Tautomers

| Proton Assignment | Predicted δ (ppm) ('-ol' form) | Predicted δ (ppm) ('-one' form) | Multiplicity | Integration |

| C2-CH₃ | ~2.4 | ~2.3 | Singlet | 3H |

| C5-CH₃ | ~2.1 | ~2.0 | Singlet | 3H |

| C6-H | ~7.8 | ~7.5 | Singlet | 1H |

| OH/NH | Variable (broad) | Variable (broad) | Singlet (broad) | 1H |

Interpretation:

-

Methyl Protons: Two distinct singlets are expected for the two methyl groups at positions 2 and 5. The downfield shift of the C2-CH₃ protons compared to the C5-CH₃ protons can be attributed to the proximity of the electron-withdrawing nitrogen atoms in the pyrimidine ring.

-

Aromatic/Vinylic Proton: A singlet corresponding to the proton at C6 is anticipated in the downfield region, characteristic of protons attached to sp²-hybridized carbons in a heterocyclic ring.

-

Labile Proton (OH/NH): The chemical shift of the hydroxyl proton in the '-ol' form and the amine proton in the '-one' form is highly dependent on the solvent, concentration, and temperature. It will likely appear as a broad singlet and its integration would confirm the presence of one labile proton. Deuterium exchange studies (addition of D₂O) would result in the disappearance of this signal, confirming its assignment.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 2,5-Dimethylpyrimidin-4-ol Tautomers

| Carbon Assignment | Predicted δ (ppm) ('-ol' form) | Predicted δ (ppm) ('-one' form) |

| C2 | ~160 | ~158 |

| C4 | ~165 | ~168 |

| C5 | ~115 | ~112 |

| C6 | ~140 | ~138 |

| C2-CH₃ | ~22 | ~21 |

| C5-CH₃ | ~15 | ~14 |

Interpretation:

-

Ring Carbons: Four distinct signals are expected for the four carbons of the pyrimidine ring. The carbons directly bonded to nitrogen and oxygen (C2 and C4) are expected to be the most downfield due to the strong deshielding effect of these electronegative atoms. The presence of a carbonyl group in the '-one' tautomer would likely shift the C4 signal further downfield.

-

Methyl Carbons: Two signals in the upfield region are predicted for the two methyl carbons.

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 2,5-Dimethylpyrimidin-4-ol Tautomers

| Wavenumber (cm⁻¹) | Vibration | Tautomer |

| 3200-3600 (broad) | O-H stretch | '-ol' form |

| 3100-3500 (medium) | N-H stretch | '-one' form |

| 2850-3000 | C-H stretch (aliphatic) | Both |

| ~1650-1700 | C=O stretch (amide) | '-one' form |

| ~1550-1650 | C=N and C=C stretch (ring) | Both |

| ~1400-1500 | C-H bend (methyl) | Both |

| ~1000-1300 | C-O stretch | '-ol' form |

Interpretation:

The most significant difference between the IR spectra of the two tautomers would be the presence of a strong, broad O-H stretching band in the 3200-3600 cm⁻¹ region for the '-ol' form, versus a medium N-H stretching band in the 3100-3500 cm⁻¹ region and a strong C=O stretching band around 1650-1700 cm⁻¹ for the '-one' form. The presence or absence of the strong carbonyl absorption is often the most definitive diagnostic feature in determining the predominant tautomer in the solid state (if using KBr pellet or ATR-FTIR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 124, corresponding to the molecular weight of C₆H₈N₂O.

-

Major Fragmentation Pathways:

-

Loss of a methyl radical (-CH₃) from the molecular ion to give a fragment at m/z = 109.

-

Loss of carbon monoxide (-CO) from the pyrimidinone ring (in the '-one' tautomer) to yield a fragment at m/z = 96.

-

Retro-Diels-Alder type fragmentation of the pyrimidine ring can also be anticipated, leading to various smaller fragments.

-

Caption: A generalized workflow for mass spectrometry analysis.

Experimental Protocols

While experimental data is not publicly available, the following are standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Dimethylpyrimidin-4-ol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer (typically 300-600 MHz) for the chosen solvent.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy Protocol (ATR-FTIR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid 2,5-Dimethylpyrimidin-4-ol sample onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Spectrum: Acquire the infrared spectrum of the sample, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions in a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of 2,5-Dimethylpyrimidin-4-ol, a molecule of significant interest in medicinal chemistry. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, including considerations for its tautomeric forms, serves as a robust framework for the identification and structural elucidation of this compound. The provided experimental protocols offer a standardized approach for researchers to obtain and validate this data in a laboratory setting. By synthesizing theoretical predictions with practical methodologies, this guide aims to empower researchers and drug development professionals in their work with this important pyrimidine derivative.

References

An In-depth Technical Guide to 2,5-Dimethylpyrimidin-4(1H)-one (CAS 3059-71-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylpyrimidin-4(1H)-one, with the CAS number 3059-71-0, is a heterocyclic organic compound belonging to the pyrimidinone family. The pyrimidinone scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active molecules, including nucleobases and various therapeutic agents.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential applications of 2,5-Dimethylpyrimidin-4(1H)-one, compiled to support researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 2,5-Dimethylpyrimidin-4(1H)-one are summarized in the table below. It exists in tautomeric forms, primarily as the pyrimidin-4(1H)-one, but can also be represented as 2,5-Dimethylpyrimidin-4-ol.[3]

| Property | Value | Source |

| CAS Number | 3059-71-0 | [3] |

| Molecular Formula | C₆H₈N₂O | [3] |

| Molecular Weight | 124.14 g/mol | [3] |

| IUPAC Name | 2,5-dimethylpyrimidin-4(1H)-one | [3] |

| Synonyms | 2,5-Dimethylpyrimidin-4-ol | [3] |

| Boiling Point | 219.7 °C at 760 mmHg | |

| XLogP3 | -0.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Topological Polar Surface Area | 41.5 Ų | [3] |

Synthesis and Purification

The synthesis of pyrimidinone derivatives can be achieved through various established methods. A common and efficient approach for the synthesis of substituted pyrimidin-4(1H)-ones is the Biginelli reaction or similar condensation reactions.[1]

Proposed Synthetic Pathway

A plausible and efficient synthesis of 2,5-Dimethylpyrimidin-4(1H)-one involves the condensation of ethyl 2-methylacetoacetate with acetamidine.

Caption: Proposed synthesis of 2,5-Dimethylpyrimidin-4(1H)-one.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of ethyl 2-methylacetoacetate (1 equivalent) in a suitable solvent such as ethanol, add acetamidine hydrochloride (1 equivalent) and a base (e.g., sodium ethoxide, 1.1 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a dilute acid (e.g., HCl) and the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove impurities.

Experimental Protocol: Purification

Purification of the synthesized 2,5-Dimethylpyrimidin-4(1H)-one can be effectively achieved through recrystallization.

-

Solvent Selection: The crude product is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. Suitable solvents may include ethanol, methanol, or a mixture of solvents like DMF/DCM.[4]

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the pure 2,5-Dimethylpyrimidin-4(1H)-one.

Analytical Characterization

The structural confirmation and purity assessment of 2,5-Dimethylpyrimidin-4(1H)-one are crucial. This is typically achieved using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the vinyl proton on the pyrimidinone ring. The chemical shifts would be influenced by their positions on the heterocyclic ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon and the carbons of the pyrimidinone ring and the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2,5-Dimethylpyrimidin-4(1H)-one, the molecular ion peak [M]+ would be expected at m/z 124.14. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6][8][9]

Caption: A typical analytical workflow for synthesized compounds.

Reactivity and Stability

The pyrimidinone ring is a relatively stable aromatic system. The reactivity of 2,5-Dimethylpyrimidin-4(1H)-one is influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group. Electrophilic substitution is generally difficult and tends to occur at the C5 position, which is the most electron-rich carbon. Nucleophilic substitution reactions are more facile, particularly at the C2, C4, and C6 positions if appropriate leaving groups are present. The N-H proton of the pyrimidinone ring can be deprotonated by a strong base, allowing for N-alkylation or other modifications. The compound should be stored in a cool, dry place away from strong oxidizing agents.

Potential Applications in Drug Development

The pyrimidinone scaffold is a key pharmacophore in many approved drugs and clinical candidates. Derivatives of pyrimidinones have shown a wide range of biological activities, making 2,5-Dimethylpyrimidin-4(1H)-one a valuable building block for the synthesis of novel therapeutic agents.

Kinase Inhibitors

A significant number of kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs) and other protein kinases implicated in cancer, incorporate the pyrimidinone core.[10][11][12] The structural features of 2,5-Dimethylpyrimidin-4(1H)-one, including its hydrogen bonding capabilities and the potential for further functionalization, make it an attractive starting point for the design of novel kinase inhibitors.

Other Therapeutic Areas

Beyond oncology, pyrimidinone derivatives have been investigated for their potential in treating a variety of diseases, including viral infections, inflammation, and neurological disorders. The specific biological activity of 2,5-Dimethylpyrimidin-4(1H)-one has not been extensively reported, presenting an opportunity for further research and screening in various disease models.

Safety and Toxicology

Conclusion

2,5-Dimethylpyrimidin-4(1H)-one is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and an outline for its analytical characterization. While specific experimental data for some properties are yet to be widely published, the information presented here, based on the known chemistry of pyrimidinones and related compounds, offers a solid foundation for researchers and scientists working with this molecule. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.

References

-

Supporting Information. (n.d.). ScienceOpen. Retrieved January 2, 2026, from [Link]

-

2,5-Dimethylpyrimidin-4-Amine. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Supplementary Information. (n.d.). Preprints.org. Retrieved January 2, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016, April 1). ResearchGate. Retrieved January 2, 2026, from [Link]

-

2,5-Dimethylpyrimidin-4-ol. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.

- Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. (2021). Bioorganic & Medicinal Chemistry, 30, 115876.

-

1H-Pyrrole-2,5-dione. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

- Mohamadpour, F., & Feilizadeh, M. (2019). Succinic Acid As a Green and Bio-Based Catalyst assisted solvent-free one-pot Biginelli synthesis of biologically active 3,4-dihydropyrimidin-2-(1H)-ones/thiones derivatives.

-

Small molecule inhibitors of dynamin I GTPase activity: development of dimeric tyrphostins. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from [Link]

-

Inhibitory Potential of Furanocoumarins Against Cyclin Dependent Kinase 4 Using Integrated Docking, MD and ONIOM Methods. (n.d.). ChemRxiv. Retrieved January 2, 2026, from [Link]

- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry, 53(11), 4367–4377.

-

2,6-Dimethoxy-N,N-dimethyl-pyrimidin-4-amine. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

-

4,5-Dimethyl-pyrimidin. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

- Matos, L. H. S., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 1779–1789.

Sources

- 1. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. 2,5-Dimethylpyrimidin-4-ol | C6H8N2O | CID 242454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. preprints.org [preprints.org]

- 7. rsc.org [rsc.org]

- 8. 1H-Pyrrole-2,5-dione [webbook.nist.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Pyrimidine Derivatives from β-Keto Esters

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with applications ranging from anticancer and antiviral to anti-inflammatory and cardiovascular treatments.[1][2][3] This guide provides a comprehensive technical overview of the principal synthetic routes to pyrimidine derivatives originating from the versatile β-keto ester scaffold. We will delve into the mechanistic intricacies of classical methodologies, such as the Biginelli and Pinner reactions, and explore contemporary advancements that leverage microwave and ultrasound technologies to enhance reaction efficiency and align with the principles of green chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the synthesis of this critical heterocyclic motif.

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a privileged scaffold in drug discovery.[4] Its prevalence in nature, most notably as a core component of the nucleobases uracil, thymine, and cytosine, underscores its fundamental role in biological systems.[4] This inherent biocompatibility, coupled with the scaffold's capacity for diverse functionalization, has made it a focal point for the development of novel therapeutics. Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor properties.[5][6] The synthetic accessibility of pyrimidines from readily available starting materials, such as β-keto esters, further enhances their appeal in medicinal chemistry.

The Biginelli Reaction: A Classic Three-Component Condensation

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component condensation of a β-keto ester, an aldehyde, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[7][8] This acid-catalyzed reaction has remained a robust and widely utilized method for accessing this class of compounds.[7]

Reaction Mechanism

The mechanism of the Biginelli reaction has been the subject of extensive study. The most widely accepted pathway begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is generally considered the rate-determining step.[7] The β-keto ester then adds to the iminium ion via its enol form. Subsequent intramolecular cyclization through nucleophilic attack of the second urea nitrogen onto the ketone carbonyl, followed by dehydration, affords the final dihydropyrimidine product.[7]

Caption: Proposed mechanism of the Biginelli reaction.

Methodological Enhancements

While the classical Biginelli reaction provides a straightforward route to dihydropyrimidines, it often suffers from long reaction times and modest yields. Consequently, numerous modifications have been developed to improve its efficiency.

-

Lewis and Brønsted Acid Catalysis: A wide range of Lewis acids (e.g., ZnCl₂, InCl₃, Yb(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid) have been employed to accelerate the reaction.[9][10] These catalysts enhance the electrophilicity of the aldehyde and the resulting N-acyliminium ion, thereby increasing the reaction rate.[9]

-

Microwave-Assisted Synthesis: The application of microwave irradiation has dramatically reduced reaction times from hours to minutes, often with a significant improvement in product yields.[11][12][13] Microwave energy efficiently heats the polar reactants and intermediates, leading to a rapid increase in the reaction rate.

-

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for promoting the Biginelli reaction. The acoustic cavitation generated by ultrasound waves creates localized high-pressure and high-temperature zones, which can enhance reaction rates and yields.[14][15]

-

Solvent-Free Conditions: Conducting the Biginelli reaction under solvent-free conditions is an environmentally friendly approach that can also lead to improved yields and simplified work-up procedures.[16]

Representative Experimental Protocol: Synthesis of Ethyl 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

The following protocol is a general example of a classical Biginelli synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine.

The Pinner Synthesis: A Versatile Route to Substituted Pyrimidines

The Pinner synthesis offers a complementary approach to pyrimidine derivatives, typically involving the condensation of a 1,3-dicarbonyl compound, such as a β-keto ester, with an amidine.[17][18][19] This method is particularly useful for accessing pyrimidines with different substitution patterns compared to the Biginelli reaction.

Reaction Mechanism

The Pinner synthesis is generally carried out under acidic or basic conditions.[18] The mechanism involves the initial condensation of one of the carbonyl groups of the β-keto ester with one of the amino groups of the amidine to form an enamine intermediate. This is followed by an intramolecular cyclization where the second amino group of the amidine attacks the remaining carbonyl group of the β-keto ester. Subsequent dehydration leads to the formation of the aromatic pyrimidine ring.[17]

Caption: Generalized mechanism of the Pinner pyrimidine synthesis.

Modern Variations

Similar to the Biginelli reaction, the Pinner synthesis has been adapted to incorporate modern synthetic techniques to improve its efficiency and scope.

-

Ultrasound-Assisted Pinner Synthesis: The use of ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines, leading to good to excellent yields of highly substituted 4-pyrimidinols in shorter reaction times.[20][21]

-

Use of Guanidine: Guanidine and its salts are commonly used as the amidine component in Pinner-type syntheses to produce 2-aminopyrimidine derivatives.[3][22][23]

Representative Experimental Protocol: Synthesis of a 2-Aminopyrimidine using Guanidine Hydrochloride

-

Reaction Setup: To a solution of the β-keto ester (1.0 eq) in a suitable solvent such as ethanol, add guanidine hydrochloride (2.0 eq).[3]

-

Base Addition: Add a base, such as potassium hydroxide (2.0 eq), to the mixture.[3]

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction by TLC.

-

Work-up: After completion, neutralize the reaction mixture with an appropriate acid (e.g., acetic acid).

-

Purification: The product can be isolated by filtration if it precipitates, or by extraction followed by column chromatography.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic method for a particular pyrimidine derivative depends on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. The following table provides a comparative overview of the key features of the discussed methodologies.

| Method | Reactants | Typical Conditions | Advantages | Limitations |

| Classical Biginelli | β-Keto Ester, Aldehyde, Urea/Thiourea | Acid catalysis, Reflux in ethanol | One-pot, atom economical | Long reaction times, moderate yields |

| Microwave-Assisted Biginelli | β-Keto Ester, Aldehyde, Urea/Thiourea | Microwave irradiation, often solvent-free | Rapid reaction times, high yields | Requires specialized equipment |

| Ultrasound-Assisted Biginelli | β-Keto Ester, Aldehyde, Urea/Thiourea | Sonication, various solvents | Improved yields and reaction times | Requires specialized equipment |

| Pinner Synthesis | β-Keto Ester, Amidine/Guanidine | Acid or base catalysis | Access to different substitution patterns | May require anhydrous conditions |

| Ultrasound-Assisted Pinner | β-Keto Ester, Amidine/Guanidine | Sonication, often in water | Green solvent, good to excellent yields | Substrate scope may be limited |

Conclusion

The synthesis of pyrimidine derivatives from β-keto esters remains a cornerstone of heterocyclic chemistry, with profound implications for drug discovery and development. The classical Biginelli and Pinner reactions provide robust and versatile platforms for accessing a wide range of pyrimidine scaffolds. Modern advancements, including the use of microwave and ultrasound irradiation, have significantly enhanced the efficiency and environmental friendliness of these transformations. As the demand for novel therapeutic agents continues to grow, the development of innovative and sustainable methods for the synthesis of pyrimidine derivatives will undoubtedly remain a key area of research.

References

-

Pinner Pyrimidine Synthesis. (n.d.). Slideshare. Retrieved from [Link]

-

Pinner Pyrimidine Synthesis. (n.d.). Slideshare. Retrieved from [Link]

- Barkule, A. B., Gadkari, Y. U., Salim, S. S., Lomte, S. B., & Telvekar, V. N. (2023). Guanidine Hydrochloride Catalyzed One-Pot Multi-Component Synthesis of Pyrazolopyranopyrimidine. ChemistrySelect, 8(21).

-

Biginelli reaction. (2023, November 29). In Wikipedia. Retrieved from [Link]

- Bartrum, H. E., et al. (2010). Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines. The Journal of Organic Chemistry, 75(24), 8674–8676.

-

Pinner Pyrimidine Synthesis. (n.d.). Slideshare. Retrieved from [Link]

-

Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. (n.d.). PubMed Central. Retrieved from [Link]

- Vidal, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 799.

-

Robinson Annulation. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 2-Amino pyrimidinones 3 a–i. Reagents and conditions. (n.d.). ResearchGate. Retrieved from [Link]

- Merugu, R., Garimella, S., Balla, D., & Sambaru, K. (2014). Synthesis and biological activities of pyrimidines: A review.

- Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018).

-

The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. (n.d.). ResearchGate. Retrieved from [Link]

-

Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acet

-

Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. (n.d.). ResearchGate. Retrieved from [Link]

- A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. (2019). Royal Society of Chemistry.

-

Synthesis of 4H-pyrimidin-4-ones from β-keto amides and amides. (n.d.). ResearchGate. Retrieved from [Link]

-

Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (n.d.). PubMed Central. Retrieved from [Link]

-

Robinson Annulation-Mechanism and Shortcut. (n.d.). Chemistry Steps. Retrieved from [Link]

- Guanidine hydrochloride (GuHCl)-catalysed microwave-mediated solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazole from aryl aldehyde and aryl methyl ketone. (n.d.). Royal Society of Chemistry.

-

Robinson annulation. (2023, November 29). In Wikipedia. Retrieved from [Link]

-

Biginelli reaction via bis-ureide intermediate in low melting mixture. (n.d.). ResearchGate. Retrieved from [Link]

-

Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. (n.d.). ChemRxiv. Retrieved from [Link]

- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). Royal Society of Chemistry.

- Solvent-Free Heterocyclic Synthesis. (2007). Chemical Reviews.

-

Ultrasound-Assisted Green Syntheses of Novel Pyrimidine Derivatives and Their Comparison with Conventional Methods. (n.d.). ResearchGate. Retrieved from [Link]

-

On the Microwave-Assisted Synthesis and Oxidation of Biginelli Compounds: Study of Dihydropyrimidinones and Thiones Oxidation. (n.d.). ResearchGate. Retrieved from [Link]

- Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). (n.d.). Asian Journal of Chemistry.

- de Souza, F. C., et al. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry, 79, 105683.

-

Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. (n.d.). OUCI. Retrieved from [Link]

-

Robinson Annulation Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved from [Link]

-

The effect of various amounts of the catalyst for Biginelli reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Comparison of catalytic activities in the Biginelli condensation. (n.d.). ResearchGate. Retrieved from [Link]

- A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). Frontiers in Chemistry.

-

A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). PubMed Central. Retrieved from [Link]

-

The Pyrimidines. (n.d.). Internet Archive. Retrieved from [Link]

-

Synthesis Problem #1: Robinson Annulation. (2020, July 15). YouTube. Retrieved from [Link]

-

A Review on the Synthetic Routes to β-Keto Amides. (n.d.). ResearchGate. Retrieved from [Link]

-

Solvent-Free Microwave-Assisted Organic Reactions Preparation of β-Keto Esters. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00704K [pubs.rsc.org]

- 5. Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 8. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. asianpubs.org [asianpubs.org]

- 14. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review [ouci.dntb.gov.ua]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 18. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 19. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Guanidine hydrochloride (GuHCl)-catalysed microwave-mediated solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazole from aryl aldehyde and aryl methyl ketone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Biological Activity Screening of Novel Pyrimidinol Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

Pyrimidinol compounds represent a versatile class of heterocyclic molecules with a broad spectrum of demonstrated biological activities, including but not limited to, anticancer[1][2][3][4], antiviral[5][6][7][8], and anti-inflammatory properties[9][10][11][12]. The strategic screening of novel pyrimidinol derivatives is a critical step in the drug discovery pipeline, enabling the identification of lead compounds with therapeutic potential. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals on the systematic screening of these compounds. We will delve into the core methodologies, from initial high-throughput screening to detailed mechanistic studies, emphasizing the rationale behind experimental choices and the importance of robust, self-validating protocols. This document is designed to serve as a practical, hands-on resource, grounded in established scientific principles and supported by authoritative references.

Introduction: The Therapeutic Promise of Pyrimidinols

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and natural products.[3] Its nitrogen-containing heterocyclic ring system allows for diverse functionalization, leading to a wide array of pharmacological activities. Pyrimidinol derivatives, a subset of this class, have garnered significant attention due to their ability to modulate various biological targets. The hydroxyl group provides a key interaction point, often acting as a hydrogen bond donor or acceptor, which can be critical for target binding and subsequent biological response. The successful identification of clinically relevant pyrimidine-based drugs underscores the importance of a rigorous and well-designed screening cascade.[2][3]

The Screening Cascade: A Multi-Tiered Approach

A successful screening campaign for novel pyrimidinol compounds follows a logical, multi-tiered progression. This approach, often termed a "screening cascade," is efficiently designed to identify promising candidates from a large library of compounds while minimizing false positives and negatives.[13]

Figure 1: A generalized screening cascade for novel pyrimidinol compounds.

Tier 1: Primary Screening - Casting a Wide Net

The initial phase of the screening process involves high-throughput screening (HTS) of the pyrimidinol compound library against a chosen biological system.[13][14][15][16][17] The primary goal is to identify "hits"—compounds that exhibit a desired biological effect.[15]

Assay Selection and Development

The choice of the primary assay is paramount and is dictated by the therapeutic area of interest. For oncology-focused screens, cell viability assays are a common starting point.[13]

Protocol 1: Cell Viability Assessment using MTT Assay

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 10,000-100,000 cells/well and allow them to adhere overnight.[18]

-

Compound Treatment: Treat the cells with the pyrimidinol compounds at a single, high concentration (e.g., 10 µM) for a desired period.[19] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add 10 µL of 12 mM MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[18]

-

Formazan Solubilization: Add 100 µL of an SDS-HCl solution to each well to dissolve the formazan crystals and incubate for 4 hours at 37°C.[18]

-

Absorbance Reading: Mix each sample and measure the absorbance at 570 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that reduce viability below a predefined threshold (e.g., 50%) are considered hits.

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[20] It is a robust, cost-effective, and scalable method for HTS.

Tier 2: Secondary and Confirmatory Assays - From Hits to Leads

Hits identified in the primary screen require further validation to eliminate false positives and to characterize their biological activity more thoroughly. This stage focuses on confirming the initial observation and gaining a deeper understanding of the compound's effects.

Hit Confirmation and Dose-Response Analysis

The first step is to re-test the hits in the primary assay to confirm their activity. Confirmed hits are then subjected to dose-response studies to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Representative Dose-Response Data for a Lead Pyrimidinol Compound

| Concentration (µM) | % Cell Viability (Mean ± SD) |

|---|---|

| 0.01 | 98.2 ± 3.1 |

| 0.1 | 85.7 ± 4.5 |

| 1 | 52.3 ± 2.8 |

| 10 | 15.1 ± 1.9 |

| 100 | 5.6 ± 0.8 |

IC50 Value: 1.2 µM

Orthogonal Assays

To ensure the observed phenotype is not an artifact of the primary assay, it is crucial to employ orthogonal assays that measure a different biological endpoint. For anticancer screening, this could involve assays for apoptosis or cell cycle arrest.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

-

Cell Treatment: Treat cells with the lead pyrimidinol compound at its IC50 concentration for the desired time.

-

Cell Harvesting: Harvest 1-5 x 10^5 cells by centrifugation.

-

Staining: Wash cells with cold 1X PBS, then resuspend in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[21][22]

-

Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[21]

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells using a flow cytometer within one hour.[21] Healthy cells will be Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.

Rationale: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[23][24] PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells. This provides a more specific measure of apoptosis induction compared to a general viability assay.[23][25][26]

Tier 3: Mechanistic and In-depth Studies - Unraveling the Mode of Action

Once a lead compound with confirmed activity is identified, the focus shifts to elucidating its mechanism of action (MoA). This is a critical step in drug development, as a well-defined MoA is often a prerequisite for clinical translation.

Target Identification and Validation

Identifying the molecular target of a novel compound can be a challenging but essential endeavor. Various approaches can be employed, including affinity-based pull-down methods and label-free techniques such as the cellular thermal shift assay (CETSA).[27] For pyrimidinol compounds, which are known to often target kinases, a kinase profiling screen can be highly informative.[28][29][30][31][32]

Figure 2: A workflow for identifying and validating the molecular target of a lead compound.

Signaling Pathway Analysis

Once a target is validated, the next step is to understand how the compound's interaction with its target affects downstream signaling pathways.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

-

Cell Lysis: Treat cells with the lead compound for various time points, wash with 1X PBS, and lyse the cells in 1X SDS sample buffer.[33]

-

Protein Quantification and Preparation: Sonicate the lysate to shear DNA and reduce viscosity.[33] Heat the samples to 95-100°C for 5 minutes, then centrifuge.[33]

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis and then transfer the separated proteins to a nitrocellulose membrane.[33]

-

Immunoblotting: Block the membrane and probe with a primary antibody against the target protein or a key downstream effector (e.g., p-Akt, p-ERK) overnight at 4°C.[33]

-

Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[33] After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[34]